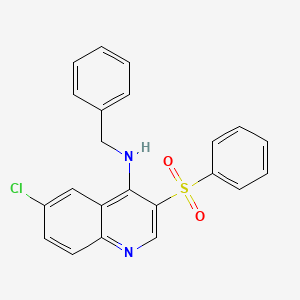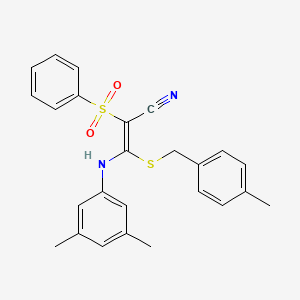![molecular formula C9H10F3NO B2537923 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248182-85-4](/img/structure/B2537923.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, also known as TFMP, is a chemical compound that has been widely used in scientific research. TFMP is a chiral compound that has a hydroxyl group and a pyridine ring as its functional groups. This compound has shown promising results in various research fields due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol involves the inhibition of acetylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been found to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been found to have various biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been found to have antioxidant and anti-inflammatory properties. (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has also been found to modulate the activity of ion channels such as voltage-gated potassium channels and calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several advantages for lab experiments. It is a highly potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for studying cholinergic neurotransmission. (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare solutions for experiments. (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is also relatively expensive compared to other inhibitors of acetylcholinesterase.
Direcciones Futuras
There are several future directions for research on (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol. One area of research is the development of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the study of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol's effects on ion channels and other neurotransmitter systems. (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol's antioxidant and anti-inflammatory properties also make it a promising compound for the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the potential of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol in these areas.
Conclusion:
In conclusion, (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is a promising chemical compound that has shown potential in various scientific research fields. Its unique chemical properties make it a valuable tool for studying cholinergic neurotransmission and other physiological processes. Further research is needed to fully understand the potential of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol in the development of drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol involves the reaction of 2,4-difluoropyridine with (S)-propane-1,2-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of the product is generally high, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been used in various scientific research fields such as medicinal chemistry, neuroscience, and biochemistry. (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property has been utilized in the development of drugs for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJFLLUDXMGSK-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

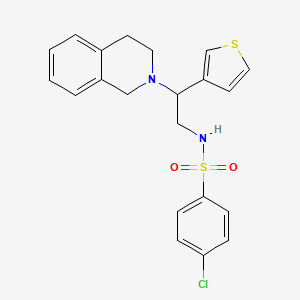
![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)
![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)
![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)
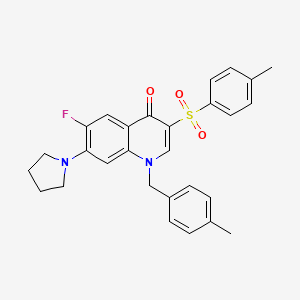

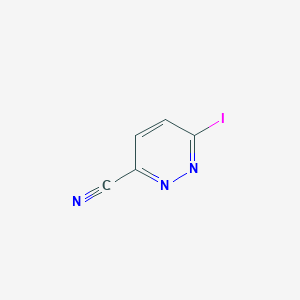
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)
![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)
